2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
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Overview
Description
2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound belonging to the benzoimidazole family. This compound features a benzoimidazole core with a carboxylic acid group at the 6th position and a 3,4-diethoxyphenyl substituent. The benzoimidazole structure is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxyaniline with o-phenylenediamine to form the benzoimidazole core. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 6th position. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Imidazole-2-carboxylic acid
- 4-Imidazolecarboxylic acid
- 1-Substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-1-ium chlorides
Uniqueness
2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to its specific substitution pattern and functional groups. The presence of the 3,4-diethoxyphenyl group and the carboxylic acid at the 6th position confer distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-15-8-6-11(10-16(15)24-4-2)17-19-13-7-5-12(18(21)22)9-14(13)20-17/h5-10H,3-4H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
SBWHAUSRJKZSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OCC |
Origin of Product |
United States |
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